molecular formula C15H17N3O3 B3225927 N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251576-35-8

N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No. B3225927
CAS RN: 1251576-35-8
M. Wt: 287.31
InChI Key: IJJYUNKWHIOKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has been developed for the inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1). MALT1 is a protease that is involved in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that plays a crucial role in the regulation of immune responses. MI-2 has been shown to have potential as a therapeutic agent for the treatment of various types of cancer and autoimmune diseases.

Mechanism Of Action

N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide works by inhibiting the protease activity of MALT1, which is required for the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. By inhibiting MALT1, N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide prevents the activation of NF-κB and reduces the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in autoimmune diseases. N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide has also been shown to have a good safety profile, with no significant toxicity observed in preclinical studies.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide has also been shown to have a high degree of selectivity for MALT1, which reduces the risk of off-target effects. One limitation of using N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.

Future Directions

There are several future directions for research on N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide. One area of research is the development of N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide analogs that have improved potency and selectivity. Another area of research is the identification of biomarkers that can be used to predict the response to N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide treatment in different types of cancer. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide in humans.

Scientific Research Applications

N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide has also been shown to have anti-inflammatory effects and has potential as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14(18-5-7-21-8-6-18)10-17-15(20)12-9-16-13-4-2-1-3-11(12)13/h1-4,9,16H,5-8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJYUNKWHIOKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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